6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid
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Overview
Description
6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid is a heterocyclic compound that contains a seven-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazepine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with phthalic anhydride, followed by oxidation to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,11-dioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid
- 6,11-dioxo-5H-benzo[b][1,4]benzothiazepine-9-carboxylic acid
- 6-oxo-5H-benzo[b][1,4]benzothiazepine-9-carboxylic acid
Uniqueness
6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of three oxo groups. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H9NO5S |
---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO5S/c16-13-9-3-1-2-4-11(9)21(19,20)12-6-5-8(14(17)18)7-10(12)15-13/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
UEKIEJNYSPXCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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